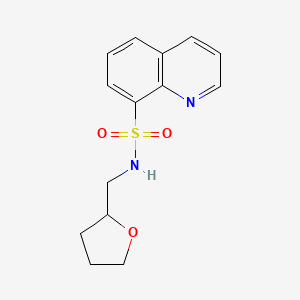

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-2,4-5,7-8,12,16H,3,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXQMSIJNVPFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide involves the inhibition of specific enzymes. For example, it can inhibit monoamine oxidases and cholinesterases by binding to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . Additionally, the compound can inhibit the tumor cell-specific enzyme pyruvate kinase M2, which is involved in cancer cell metabolism .

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

- N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP): Substituent: Pyridin-2-ylmethyl group (aromatic, basic nitrogen). Solubility: Highly soluble in DMF, low in aqueous media. Stability: Forms stable copper complexes (e.g., [Cu(QSMP)Cl]n) in solution .

AG-348 (Mitapivat) :

- Substituent: 4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl group (bulky, polar).

- Pharmacological Role: Pyruvate kinase (PK) activator for treating pyruvate kinase deficiency .

- Comparison : The tetrahydrofuran substituent is smaller and less polar than AG-348’s piperazine-carbonyl group, suggesting differences in target binding and membrane permeability.

Pharmacological Activity: Allosteric Modulation of nAChRs

- TQS Derivatives (e.g., 4BP-TQS, 4FP-TQS): Core Structure: Cyclopenta[c]quinoline-8-sulfonamide with para-substituted aryl groups. Activity: Act as allosteric agonists or positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs).

- Halogen position (e.g., bromine at para in 4BP-TQS) dictates agonist vs. PAM activity .

- Fluorine substitution (4FP-TQS) abolishes agonist activity but retains PAM effects .

- Comparison : The tetrahydrofuran group in the target compound is structurally distinct from aryl halides in TQS derivatives, suggesting divergent mechanisms of action. However, both classes highlight the critical role of substituent electronic and steric properties in modulating receptor interactions.

Structural Analogues with Heterocyclic Substituents

- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide: Substituent: Hybrid furan-thiophene ethyl group. Properties: Limited solubility data but demonstrates the incorporation of multiple heterocycles for enhanced binding diversity .

- 3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide: Core Structure: Oxazinoquinoline-sulfonamide with a tetrahydrofuran-2-ylmethyl group.

Data Table: Key Properties of Selected Quinoline-8-Sulfonamide Derivatives

*Predicted based on structural analogs.

Biological Activity

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

1. Synthesis and Structural Characteristics

The compound is derived from the quinoline family, which is known for its diverse biological activities. The incorporation of a tetrahydrofuran moiety enhances its solubility and bioavailability, potentially improving its therapeutic efficacy. The sulfonamide group contributes to its pharmacological properties, as sulfonamides are widely recognized for their antibacterial and anticancer activities.

2. Anticancer Activity

2.1 In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 (Lung cancer) | 5.6 | High anti-proliferative effect observed |

| MDA-MB-231 (Breast cancer) | 7.3 | Induced apoptosis in treated cells |

| U87-MG (Glioblastoma) | 6.2 | Significant reduction in cell viability |

| COLO829 (Melanoma) | 8.1 | Modulated PKM2 activity |

The WST-1 assay indicated that the compound significantly reduced cell viability across these lines, suggesting a strong structure–activity relationship linked to its ability to interact with key metabolic enzymes like pyruvate kinase M2 (PKM2) .

2.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of PKM2 : This enzyme plays a critical role in cancer metabolism by facilitating aerobic glycolysis, a hallmark of cancer cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways, as evidenced by DNA fragmentation assays in A549 cells, indicating its potential as an anticancer agent .

3. Antimicrobial Activity

3.1 Bacteriostatic Properties

The sulfonamide moiety in this compound contributes to its bacteriostatic activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Observations |

|---|---|---|

| Escherichia coli | 32 | Effective against fluoroquinolone-resistant strains |

| Staphylococcus aureus | 16 | Exhibited significant antibacterial activity |

These results highlight the potential of this compound as a therapeutic agent against resistant bacterial infections .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related quinoline derivatives, providing insights into the efficacy and safety profiles of this compound:

- Case Study 1 : A study demonstrated that derivatives of quinoline sulfonamides showed promising antiviral activity against H5N1 with low cytotoxicity, suggesting potential applications in viral infections .

- Case Study 2 : Research on isoquinoline sulfonamides indicated their role as allosteric inhibitors of DNA gyrase, an essential target for developing new antibiotics against resistant bacteria .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to inhibit key metabolic enzymes and induce apoptosis positions it as a potential candidate for further development in cancer therapies. Additionally, its bacteriostatic properties against resistant strains underscore its relevance in combating bacterial infections.

Q & A

Q. Q1. What are the key synthetic challenges in preparing N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide, and how are they addressed?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Quinoline Core Formation : Skraup synthesis or Friedel-Crafts acylation to construct the quinoline backbone .

- Sulfonamide Introduction : Reaction with sulfonyl chlorides under anhydrous conditions, requiring precise stoichiometry to avoid over-sulfonation .

- Tetrahydrofuran Methyl Group Attachment : Alkylation using tetrahydrofuran-2-ylmethyl bromide in the presence of strong bases (e.g., NaH) to ensure regioselectivity .

Challenges like low yields in alkylation steps are mitigated by optimizing solvent systems (e.g., DMF/THF mixtures) and reaction temperatures (0–5°C for sensitive intermediates) .

Q. Q2. How is the purity and crystallinity of this compound validated in academic research?

Methodological Answer:

- XRPD (X-ray Powder Diffraction) : Identifies crystalline phases and detects amorphous impurities. Distinct peaks at 2θ angles (e.g., 12.5°, 18.3°) confirm crystallinity .

- Thermal Analysis : TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) assess decomposition points (e.g., ~220°C) and melting behavior, ensuring batch consistency .

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection quantifies impurities (<0.5% threshold) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How do structural modifications to the tetrahydrofuran or quinoline moieties influence α7 nicotinic acetylcholine receptor (nAChR) activity?

Methodological Answer:

- Halogen Substitution : Bromine at the para-position on the phenyl ring (e.g., 4BP-TQS analogs) enhances allosteric agonist activity, while meta- or ortho-positions abolish efficacy. Electrophysiological assays (patch-clamp) show EC₅₀ shifts from 30 µM (4BP-TQS) to >100 µM for non-para analogs .

- Tetrahydrofuran vs. Cyclopentyl : Replacing the tetrahydrofuran group with cyclopentyl (e.g., TQS derivatives) alters steric interactions, reducing receptor desensitization rates by ~50% .

- Molecular Docking : Simulations (AutoDock Vina) reveal that the sulfonamide group forms hydrogen bonds with α7 nAChR transmembrane residues (e.g., Leu119), while tetrahydrofuran enhances hydrophobic packing .

Q. Q4. What mechanistic insights explain the dual MDM2/XIAP inhibitory activity of quinoline-8-sulfonamide derivatives?

Methodological Answer:

- Fluorescence Polarization Assays : Quantify MDM2 binding (IC₅₀ ~0.8 µM) by displacing FITC-labeled p53 peptides. XIAP inhibition is validated via caspase-9 activation assays in A549 lung cancer cells .

- Structural Analysis : X-ray crystallography shows the quinoline core occupies the MDM2 hydrophobic cleft, while the sulfonamide interacts with XIAP BIR3 domain surface lysines (e.g., Lys322) .

- Synergistic Effects : Co-treatment with vemurafenib (BRAF inhibitor) reduces IC₅₀ by 60% in vemurafenib-resistant melanoma models, attributed to tubulin polymerization disruption .

Q. Q5. How do metal complexes of this compound enhance anticancer activity compared to the parent ligand?

Methodological Answer:

- Coordination Chemistry : Cu(II) and Ni(II) complexes (e.g., [Cu(QSMP)Cl₂]) exhibit 5-fold higher cytotoxicity (IC₅₀ = 8.2 µM vs. 42 µM for ligand alone) in A549 cells. Enhanced DNA intercalation is confirmed via ethidium bromide displacement assays .

- Nuclease Activity : ROS generation (measured by DCFH-DA fluorescence) induces double-strand DNA breaks (Comet assay), with Cu(II) complexes showing 80% DNA cleavage at 50 µM .

- BSA Binding : Fluorescence quenching studies (Stern-Volmer plots) reveal stronger albumin binding (Ksv = 2.1 × 10⁴ M⁻¹), improving pharmacokinetic stability .

Data Contradictions and Resolution

Q. Q6. Discrepancies in reported α7 nAChR activation thresholds for analogs: How to reconcile?

Analysis:

- Source Variability : EC₅₀ values for 4BP-TQS range from 30 µM (HEK293 cells ) to 75 µM (Xenopus oocytes ). Resolution requires standardized cell lines (e.g., SH-SY5Y neuroblastoma) and buffer conditions (e.g., 1.8 mM Ca²⁺ to mimic physiological levels) .

- Allosteric vs. Orthosteric Modulation : 4FP-TQS acts as a potentiator (not agonist) in some studies due to fluorophenyl’s electron-withdrawing effects, reducing intrinsic efficacy. Radioligand binding assays (³H-MLA competition) clarify mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.